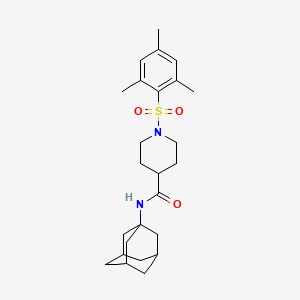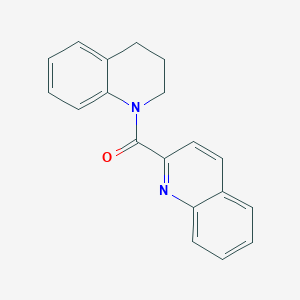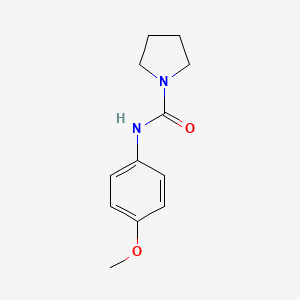
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. This compound is commonly referred to as PEP-1 and is a derivative of pyrrolidine. PEP-1 has shown promise in various scientific research applications due to its unique properties, including its ability to cross the blood-brain barrier.
作用機序
PEP-1 works by binding to specific receptors in the body, including dopamine receptors and sigma-1 receptors. This binding results in a cascade of biochemical reactions that ultimately lead to its pharmacological effects.
Biochemical and Physiological Effects
PEP-1 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its neuroprotective effects. PEP-1 has also been shown to modulate the activity of certain ion channels in the body, which may be responsible for its anticancer effects.
実験室実験の利点と制限
One advantage of PEP-1 is its ability to cross the blood-brain barrier, making it a potentially useful pharmacological agent for the treatment of neurological diseases. However, PEP-1 is a relatively new compound, and its safety and efficacy have not been fully established. Additionally, its synthesis is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on PEP-1. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the safety and efficacy of PEP-1 in various pharmacological applications. Finally, PEP-1 may hold promise as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, and further research in these areas is warranted.
In conclusion, PEP-1 is a promising pharmacological agent that has shown potential in various scientific research applications. Its unique properties, including its ability to cross the blood-brain barrier, make it a potentially useful compound for the treatment of neurological diseases and cancer. However, further research is needed to fully understand its safety and efficacy in these applications.
合成法
The synthesis of PEP-1 involves the reaction of 4-(2-hydroxyethyl)-1-piperazinepropanol with pyrrolidin-2-one in the presence of a suitable solvent and catalyst. This reaction yields PEP-1 with a high yield and purity.
科学的研究の応用
PEP-1 has been extensively studied for its potential as a pharmacological agent. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PEP-1 has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-12(2)15-9-7-14(8-10-15)11-13(17)16-5-3-4-6-16/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPXKINUKHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)






![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)



![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
